molecular formula C10H15FN2 B3207483 N*1*-(3-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine CAS No. 1042634-12-7

N*1*-(3-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B3207483
CAS No.: 1042634-12-7
M. Wt: 182.24 g/mol
InChI Key: JZFULOJLAJZFJS-UHFFFAOYSA-N
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Description

N¹-(3-Fluoro-benzyl)-N¹-methyl-ethane-1,2-diamine is a fluorinated ethylenediamine derivative featuring a methyl group and a 3-fluoro-substituted benzyl moiety at the N¹ position. The fluorine atom at the benzyl 3-position may enhance metabolic stability and bioavailability, making it a candidate for drug development .

Properties

IUPAC Name

N'-[(3-fluorophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(6-5-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFULOJLAJZFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:

  • Starting Materials : The synthesis begins with 3-fluorobenzyl chloride and N-methyl-ethane-1,2-diamine.
  • Reaction Conditions : The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
  • Procedure : The 3-fluorobenzyl chloride is added dropwise to a solution of N-methyl-ethane-1,2-diamine in an appropriate solvent like ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purification : The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
  • Reduction : Reduction reactions can convert the fluorinated benzyl group to a more saturated form.
  • Substitution : The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Reagents such as hydrogen peroxide or potassium permanganate can be used.
  • Reduction : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
  • Substitution : Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products:
  • Oxidation : Formation of imines or nitriles.
  • Reduction : Formation of saturated benzyl derivatives.
  • Substitution : Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:

  • Medicinal Chemistry : It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Materials Science : The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
  • Biological Studies : It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets : The compound may bind to enzymes or receptors, altering their activity.
  • Pathways Involved : It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

Compound Name Substituent (Benzyl Position) Molecular Formula Molecular Weight CAS Number Notes
N¹-(3-Fluoro-benzyl)-N¹-methyl-ethane-1,2-diamine 3-Fluoro, N¹-methyl C₁₀H₁₄FN₂ ~181 (estimated) Not explicitly provided Target compound; fluorination may improve pharmacokinetics
N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine 3-Nitro, N¹-methyl C₁₀H₁₄N₄O₂ 209.25 1248597-31-0 Electron-withdrawing nitro group; discontinued
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 3-Methoxy, N¹-methyl C₁₁H₁₈N₂O 194.28 876717-71-4 Electron-donating methoxy group; used in ligand synthesis
N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 4-Methoxy, N¹-methyl C₁₁H₁₈N₂O 194.28 933737-03-2 Para-substitution alters electronic properties
N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine 2,5-Dichloro, N¹-methyl C₁₀H₁₄Cl₂N₂ 233.14 1353981-65-3 Chlorine substituents increase hydrophobicity
N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine 3-Fluoro, N¹-cyclopropyl C₁₂H₁₇FN₂ 208.28 1249195-71-8 Cyclopropyl group enhances steric bulk

Key Research Findings

  • Biological Relevance : Fluorinated analogs like N¹-(3-Fluoro-benzyl)-N¹-methyl-ethane-1,2-diamine are hypothesized to exhibit improved metabolic stability due to fluorine’s bioisosteric effects, though explicit biological data are lacking in the evidence .
  • Synthetic Utility : Ethylene-diamine derivatives serve as precursors for heterocycles (e.g., naphthodiazepines) and directing groups in C–H functionalization reactions .

Biological Activity

N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its applications in research and medicine.

Chemical Structure and Properties

The compound has the molecular formula C10H15FN2C_{10}H_{15}FN_2 and a molecular weight of 184.25 g/mol. The presence of a fluorobenzyl group enhances its lipophilicity, which may influence its biological interactions.

Structure Overview

FeatureDescription
Molecular FormulaC10H15FN2
Molecular Weight184.25 g/mol
Functional GroupsAmine, Fluorobenzyl
LipophilicityEnhanced due to fluorine atom

Synthesis Methods

The synthesis of N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves nucleophilic substitution reactions. Commonly, 3-fluorobenzyl chloride is reacted with N-methyl-ethane-1,2-diamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Synthetic Route

  • Starting Materials :
    • 3-fluorobenzyl chloride
    • N-methyl-ethane-1,2-diamine
  • Reaction Conditions :
    • Solvent: Ethanol or acetonitrile
    • Temperature: Room temperature or slightly elevated
  • Procedure :
    • Add 3-fluorobenzyl chloride dropwise to the amine solution.
    • Stir until the reaction is complete.
    • Purify the product via recrystallization or column chromatography.

Biological Activity

N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine exhibits potential biological activities that can be leveraged in medicinal applications. Compounds with similar structures have shown promise as:

  • Antidepressants
  • Anti-inflammatory agents
  • Neuroprotective agents

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. Its mechanism may include:

  • Binding Affinity : The fluorine atom may enhance binding to target proteins.
  • Modulation of Signaling Pathways : Acting as an agonist or antagonist depending on the receptor type.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of similar diamines in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

Research on related compounds demonstrated significant antidepressant-like effects in animal models. These findings support further investigation into N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine for similar properties.

Comparison with Similar Compounds

To better understand the uniqueness of N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
N-(3-Fluorobenzyl)ethane-1,2-diamineEthane diamineLacks methyl substitution
N,N-Diethyl-m-toluidineAromatic amineDifferent aromatic substituent
4-AminobenzylamineAromatic amineSimpler structure without fluorination

The presence of both the fluorobenzyl and methyl groups distinguishes N1-(3-Fluoro-benzyl)-N1-methyl-ethane-1,2-diamine from these compounds, potentially enhancing its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N*1*-(3-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N*1*-(3-Fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine

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